molecular formula C13H13N3O2 B1292517 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017399-13-1

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1292517
CAS No.: 1017399-13-1
M. Wt: 243.26 g/mol
InChI Key: NWCQWSZPGGUHFP-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, such as 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, are pivotal in the synthesis of new drugs due to their diverse biological activities. A review highlighted the importance of the triazole class in pharmaceuticals, noting their potential in developing medications with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The versatility of triazoles in addressing a broad spectrum of diseases, including neglected diseases that significantly impact vulnerable populations, underscores their potential in drug discovery and development (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The synthesis and chemical properties of 1,2,3-triazoles, including compounds like this compound, have been extensively studied. Research indicates that 1,2,3-triazoles serve as crucial scaffolds in organic chemistry, with applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings to hydrolysis and their capacity for hydrogen bonding make them attractive for developing new chemical entities with high biological efficacy (Kaushik et al., 2019).

Advances in Eco-friendly Synthesis

Recent advancements in the synthesis of 1,2,3-triazoles focus on eco-friendly methods, including microwave irradiation and the use of novel, easily recoverable catalysts. These green chemistry approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and yield. The development of sustainable synthesis methods for triazoles is crucial for their industrial-scale production and application in new drugs (de Souza et al., 2019).

Antibacterial Activity

The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus highlights the potential of triazole derivatives in combating antibiotic-resistant bacterial strains. The dual or multiple mechanisms of action of these hybrids, including inhibition of DNA gyrase and penicillin-binding proteins, underscore their significance in developing new antibacterial agents (Li & Zhang, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives also find applications beyond pharmaceuticals, such as in corrosion inhibition for metal surfaces. Their stability and environmental friendliness, coupled with efficient corrosion inhibition in acidic media, make them valuable in protecting metals and alloys. This application demonstrates the versatility of triazole derivatives in various industrial applications (Hrimla et al., 2021).

Properties

IUPAC Name

5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-2-6-10(7-3-8)16-12(9-4-5-9)11(13(17)18)14-15-16/h2-3,6-7,9H,4-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQWSZPGGUHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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